molecular formula C17H16FN5 B023758 Dianilinopyrimidine_01 CAS No. 916603-07-1

Dianilinopyrimidine_01

Cat. No. B023758
M. Wt: 309.34 g/mol
InChI Key: UKOHFWNBTUJMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Dianilinopyrimidine_01 and related compounds often involves multi-step chemical reactions, including the use of 2,2'-bipyrimidine-containing copper(II) complexes and the nitration of pyrimidine derivatives. These methods highlight the complexity and precision required in synthesizing such compounds, ensuring the formation of the desired molecular structure with high purity and yield (Julve et al., 1993) (Latypov et al., 2007).

Molecular Structure Analysis

The molecular structure of Dianilinopyrimidine_01 is characterized by the presence of anilino groups attached to a pyrimidine ring, which significantly influences its chemical reactivity and interactions. X-ray crystallography studies provide detailed insights into the atomic arrangement and bonding within the compound, revealing its geometric configuration and electron distribution. This information is crucial for understanding the compound's reactivity and potential applications in various chemical processes (Navarro et al., 2000).

Chemical Reactions and Properties

Dianilinopyrimidine_01 undergoes various chemical reactions, including oxidation, reduction, and substitution, which can modify its properties and functionality. These reactions are fundamental for exploring the compound's potential in synthesis, catalysis, and other chemical applications. The compound's reactivity with different reagents and conditions reveals its versatility and potential as a building block in organic synthesis (Nguyen et al., 2015).

Scientific Research Applications

  • Drug Development for Histamine H2 Receptors : Dianilinopyrimidine_01 is used in the development of drugs acting as antagonists of histamine at H2 receptors, particularly in the synthesis of thioureas and cyanoguanidines (Ganellin, 1981).

  • Identifying Targets for Future Medicines : In drug research, Dianilinopyrimidine_01 helps in determining the most suitable points of attack for future medicines, thus expanding treatment options (Drews, 2000).

  • Treatment of Osteoarthritis : It is a potential inhibitor of MMP-13 (Matrix Metalloproteinase-13), offering promising pathways for the treatment of osteoarthritis (Li et al., 2008).

  • Cancer Treatment : Dianilinopyrimidine_01's derivatives are significant in the context of DPYD genotype and fluoropyrimidine dosing in cancer treatment. The DPYD genotype is linked to dosing recommendations for fluoropyrimidines based on their detoxifying metabolism (Caudle et al., 2013).

  • ALK Inhibitory Activities : Some derivatives of Dianilinopyrimidine_01, like 2,4-dianilino-5-fluoropyrimidine, show significant inhibitory activities against ALK and cytotoxic activities in specific cell lines, with potential as anti-tumor drugs (Yun et al., 2014).

  • Anti-diabetic Screening : Dianilinopyrimidine_01 derivatives have shown considerable fasting blood glucose levels compared to metformin hydrochloride, a well-known anti-diabetic drug (Ramya et al., 2017).

  • EGFR Inhibitors for Cancer : A specific dianilinopyrimidine compound, 4c, exhibited higher anti-tumor activities than Gefitinib, indicating potential in developing into an effective anti-tumor drug (Yan et al., 2022).

Safety And Hazards

The safety data sheet for Dianilinopyrimidine_01 suggests that it should only be used for research and development under the supervision of a technically qualified individual . It also mentions the need for adequate ventilation and personal protective equipment .

Future Directions

The future directions for Dianilinopyrimidine_01 involve further investigation as a potential FAK inhibitor and anticancer agent . The results from the studies provide an understanding of features needed to inhibit each individual kinase and lay groundwork for future optimization efforts toward novel antimalarials .

properties

IUPAC Name

2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOHFWNBTUJMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580580
Record name N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine

CAS RN

916603-07-1
Record name N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dianilinopyrimidine_01
Reactant of Route 2
Reactant of Route 2
Dianilinopyrimidine_01
Reactant of Route 3
Dianilinopyrimidine_01
Reactant of Route 4
Dianilinopyrimidine_01
Reactant of Route 5
Dianilinopyrimidine_01
Reactant of Route 6
Reactant of Route 6
Dianilinopyrimidine_01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.